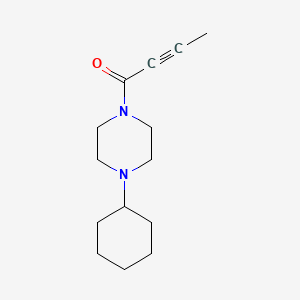
1-(4-Cyclohexylpiperazino)-2-butyn-1-one
Beschreibung
1-(4-Cyclohexylpiperazino)-2-butyn-1-one is a tertiary amine derivative featuring a cyclohexyl-substituted piperazine ring conjugated to a 2-butyn-1-one moiety. Its structural uniqueness arises from the cyclohexyl group, which enhances lipophilicity and may influence binding affinity in biological systems.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-(4-cyclohexylpiperazin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C14H22N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,3-5,7-12H2,1H3 |
InChI-Schlüssel |
NALCCFNKRYVOIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)N1CCN(CC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one typically involves the reaction of 4-cyclohexylpiperazine with a suitable alkyne derivative under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the piperazine and the alkyne moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Cyclohexylpiperazino)-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylpiperazino)-2-butyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 1-(4-cyclohexylpiperazino)-2-butyn-1-one and related compounds:
Key Observations:
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., biphenyl in or benzyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Biological Relevance: Thienopyrimidinone derivatives () and hydroxyphenyl-piperazines () are associated with kinase inhibition and serotonin receptor modulation, respectively. The target compound’s lack of polar groups (e.g., hydroxyl or chlorine) may limit similar interactions .
Physicochemical Properties
- Lipophilicity : The cyclohexyl group confers higher logP values compared to benzyl or hydroxyphenyl analogs, as seen in .
- Solubility: Polar groups in (hydroxyl) and (chlorine) improve aqueous solubility, whereas the target compound’s nonpolar substituents may necessitate formulation adjustments for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


